Cas no 1019518-07-0 (3-fluoro-N-(3-methylbutan-2-yl)aniline)

3-Fluoro-N-(3-methylbutan-2-yl)aniline is a fluorinated aniline derivative featuring a branched alkyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties, combining a fluorine atom's electron-withdrawing effects with the steric influence of the 3-methylbutan-2-yl group. The fluorine substitution enhances reactivity and stability, making it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry. Its well-defined molecular structure allows for precise modifications, facilitating the development of targeted compounds. The compound's purity and consistent performance under controlled conditions make it suitable for high-precision applications in research and industrial settings.
3-fluoro-N-(3-methylbutan-2-yl)aniline structure
1019518-07-0 structure
Product name:3-fluoro-N-(3-methylbutan-2-yl)aniline
CAS No:1019518-07-0
MF:C11H16FN
MW:181.249846458435
CID:5166008
PubChem ID:43194240

3-fluoro-N-(3-methylbutan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-(1,2-dimethylpropyl)-3-fluoro-
    • 3-fluoro-N-(3-methylbutan-2-yl)aniline
    • Inchi: 1S/C11H16FN/c1-8(2)9(3)13-11-6-4-5-10(12)7-11/h4-9,13H,1-3H3
    • InChI Key: LFFARENAVYFXOH-UHFFFAOYSA-N
    • SMILES: C1(NC(C)C(C)C)=CC=CC(F)=C1

3-fluoro-N-(3-methylbutan-2-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-164954-0.1g
3-fluoro-N-(3-methylbutan-2-yl)aniline
1019518-07-0
0.1g
$640.0 2023-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347991-50mg
3-Fluoro-N-(3-methylbutan-2-yl)aniline
1019518-07-0 95%
50mg
¥13219 2023-02-27
Ambeed
A1054111-1g
3-Fluoro-N-(3-methylbutan-2-yl)aniline
1019518-07-0 95%
1g
$284.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347991-2.5g
3-Fluoro-N-(3-methylbutan-2-yl)aniline
1019518-07-0 95%
2.5g
¥30844 2023-02-27
Enamine
EN300-164954-5.0g
3-fluoro-N-(3-methylbutan-2-yl)aniline
1019518-07-0
5g
$2110.0 2023-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347991-250mg
3-Fluoro-N-(3-methylbutan-2-yl)aniline
1019518-07-0 95%
250mg
¥18090 2023-02-27
Enamine
EN300-164954-2500mg
3-fluoro-N-(3-methylbutan-2-yl)aniline
1019518-07-0
2500mg
$529.0 2023-09-21
Enamine
EN300-164954-100mg
3-fluoro-N-(3-methylbutan-2-yl)aniline
1019518-07-0
100mg
$238.0 2023-09-21
Enamine
EN300-164954-10000mg
3-fluoro-N-(3-methylbutan-2-yl)aniline
1019518-07-0
10000mg
$1163.0 2023-09-21
Enamine
EN300-164954-50mg
3-fluoro-N-(3-methylbutan-2-yl)aniline
1019518-07-0
50mg
$227.0 2023-09-21

Additional information on 3-fluoro-N-(3-methylbutan-2-yl)aniline

3-Fluoro-N-(3-Methylbutan-2-Yl)Aniline: A Comprehensive Overview

The compound 3-fluoro-N-(3-methylbutan-2-yl)aniline, with the CAS number 1019518-07-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of aniline, a fundamental aromatic amine, with a fluorine atom at the meta position and an N-substituent derived from 3-methylbutan-2-yl group. The unique combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 3-fluoro-N-(3-methylbutan-2-yl)aniline in the development of advanced materials, particularly in the realm of organic electronics. The fluorine atom at the meta position plays a crucial role in modulating the electronic properties of the aromatic ring, enhancing its electron-withdrawing effects. This characteristic is highly desirable in applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where precise control over electron transport is essential.

The synthesis of 3-fluoro-N-(3-methylbutan-2-yl)aniline involves a multi-step process that typically begins with the fluorination of an aniline derivative. Researchers have explored various fluorination techniques, including electrophilic substitution and nucleophilic aromatic substitution, to achieve high yields and purity. The choice of substituent at the nitrogen atom is critical, as it influences both the solubility and reactivity of the compound. The 3-methylbutan-2-yl group, in particular, provides steric bulk that can stabilize certain intermediates during synthesis.

In terms of chemical stability, 3-fluoro-N-(3-methylbutan-2-yl)aniline exhibits remarkable resilience under a wide range of conditions. This stability is attributed to the electron-withdrawing effects of the fluorine atom, which reduces nucleophilic attack on the aromatic ring. However, under harsh oxidative conditions, such as those involving strong acids or bases, degradation products may form. Understanding these degradation pathways is crucial for optimizing storage conditions and ensuring long-term stability.

The application of 3-fluoro-N-(3-methylbutan-2-yl)aniline extends beyond electronics into areas such as catalysis and drug discovery. In catalysis, this compound has been investigated as a potential ligand for transition metal catalysts due to its ability to coordinate with metal centers while maintaining structural integrity. In drug discovery, its unique electronic properties make it a promising candidate for designing bioactive molecules with specific pharmacokinetic profiles.

Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of 3-fluoro-N-(3-methylbutan-2-yl)aniline. Quantum mechanical calculations have revealed that the fluorine atom significantly alters the electronic distribution across the aromatic ring, creating regions of high electron density that are critical for intermolecular interactions. These findings have been corroborated by experimental studies using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

In conclusion, 3-fluoro-N-(3-methylbutan-2-yl)aniline, with its unique combination of substituents and exceptional chemical properties, continues to be a subject of intense research interest. Its versatility across multiple domains underscores its potential for contributing to groundbreaking advancements in science and technology.

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Amadis Chemical Company Limited
(CAS:1019518-07-0)3-fluoro-N-(3-methylbutan-2-yl)aniline
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